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molecular formula C7H4BrClN2 B1521808 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 876343-82-7

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1521808
M. Wt: 231.48 g/mol
InChI Key: FMDQNRHKEYTVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158647B2

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (19.18 g, 90 mmol) were suspended in 200 mL NMP and cooled to −20° C. Phosphorus oxychloride (41 mL, 450 mmol) was added dropwise over 30 min. The mixture was allowed to warm to 23° C. over 1 h after which it was cooled on an ice bath and quenched with water (800 mL). The solids were filtered and recrystallized from ethyl acetate and hexanes to give 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (10 g, 48%). 1H NMR (500 MHz, DMSO-d6) δ 12.25 (bs, 1H), 8.4 (s, 1H), 7.65 (m, 1H), 6.52 (m, 1H). MS: m/z 230.8/232.8 (M+H+).
Quantity
19.18 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[N+:6]([O-])[CH:7]=1.P(Cl)(Cl)([Cl:14])=O>CN1C(=O)CCC1>[Br:1][C:2]1[C:3]([Cl:14])=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
19.18 g
Type
reactant
Smiles
BrC=1C=C2C(=[N+](C1)[O-])NC=C2
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C. over 1 h after which it
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with water (800 mL)
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate and hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)NC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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